molecular formula C15H22BrNO2 B2903645 8-benzyl-2-(hydroxymethyl)hexahydro-2H-isoxazolo[2,3-a]pyridin-8-ium bromide CAS No. 119204-20-5

8-benzyl-2-(hydroxymethyl)hexahydro-2H-isoxazolo[2,3-a]pyridin-8-ium bromide

Cat. No.: B2903645
CAS No.: 119204-20-5
M. Wt: 328.25
InChI Key: ZZFAWGDRVDKHGL-UHFFFAOYSA-M
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Description

8-benzyl-2-(hydroxymethyl)hexahydro-2H-isoxazolo[2,3-a]pyridin-8-ium bromide is a complex organic compound with the molecular formula C15H22BrNO2 It is known for its unique structure, which includes a benzyl group, a hydroxymethyl group, and a hexahydro-2H-isoxazolo[2,3-a]pyridin-8-ium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-benzyl-2-(hydroxymethyl)hexahydro-2H-isoxazolo[2,3-a]pyridin-8-ium bromide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Isoxazoline Ring: This step involves the cyclization of appropriate precursors to form the isoxazoline ring.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction.

    Hydroxymethylation: The hydroxymethyl group is added via a hydroxymethylation reaction, often using formaldehyde as a reagent.

    Quaternization: The final step involves the quaternization of the nitrogen atom to form the bromide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

8-benzyl-2-(hydroxymethyl)hexahydro-2H-isoxazolo[2,3-a]pyridin-8-ium bromide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can undergo reduction reactions, particularly at the isoxazoline ring.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group typically yields a carboxylic acid derivative, while reduction of the isoxazoline ring can lead to a fully saturated ring structure.

Scientific Research Applications

8-benzyl-2-(hydroxymethyl)hexahydro-2H-isoxazolo[2,3-a]pyridin-8-ium bromide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 8-benzyl-2-(hydroxymethyl)hexahydro-2H-isoxazolo[2,3-a]pyridin-8-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    8-benzyl-2-(hydroxymethyl)hexahydro-2H-isoxazolo[2,3-a]pyridine: Lacks the quaternary ammonium group.

    2-(hydroxymethyl)hexahydro-2H-isoxazolo[2,3-a]pyridin-8-ium bromide: Lacks the benzyl group.

    8-benzyl-hexahydro-2H-isoxazolo[2,3-a]pyridin-8-ium bromide: Lacks the hydroxymethyl group.

Uniqueness

8-benzyl-2-(hydroxymethyl)hexahydro-2H-isoxazolo[2,3-a]pyridin-8-ium bromide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(8-benzyl-3,3a,4,5,6,7-hexahydro-2H-[1,2]oxazolo[2,3-a]pyridin-8-ium-2-yl)methanol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22NO2.BrH/c17-12-15-10-14-8-4-5-9-16(14,18-15)11-13-6-2-1-3-7-13;/h1-3,6-7,14-15,17H,4-5,8-12H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFAWGDRVDKHGL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[N+]2(C(C1)CC(O2)CO)CC3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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